Tris-NTA -

Tris-NTA

Catalog Number: EVT-10963126
CAS Number:
Molecular Formula: C43H68N8O22
Molecular Weight: 1049.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tris-NTA is synthesized from nitrilotriacetic acid, which is a chelating agent that binds metal ions such as nickel(II) or cobalt(II). The compound falls under the classification of chelating agents and is specifically categorized as a trivalent nitrilotriacetic acid derivative. Its ability to form stable complexes with metal ions makes it an essential component in various biochemical assays and purification techniques.

Synthesis Analysis

Methods of Synthesis

The synthesis of tris-NTA typically involves the coupling of multiple nitrilotriacetic acid units to a central scaffold. One common method includes the use of protected amino acids or other functional groups that allow for selective attachment of the nitrilotriacetic acid moieties. For instance, biotinylated tris-NTA can be synthesized by first attaching biotin to a lysine scaffold, followed by the introduction of nitrilotriacetic acid groups after deprotection steps .

Technical Details

The synthesis process often employs techniques such as:

  • Coupling Reactions: Using coupling agents to facilitate the formation of amide bonds between the amino groups of the scaffold and the carboxyl groups of nitrilotriacetic acid.
  • Purification: Following synthesis, products are typically purified using methods such as high-performance liquid chromatography (HPLC) or precipitation techniques to obtain high-purity tris-NTA .
Molecular Structure Analysis

Data

  • Molecular Formula: C9H12N4O6
  • Molecular Weight: Approximately 292.22 g/mol
  • Binding Affinity: Sub-nanomolar range for hexahistidine-tagged proteins .
Chemical Reactions Analysis

Reactions

Tris-NTA undergoes several important reactions, primarily involving metal ion chelation:

  • Metal Ion Binding: Tris-NTA can bind metal ions like nickel(II) or cobalt(II), forming stable complexes that are crucial for capturing histidine-tagged proteins.
  • Release Mechanism: The bound metal ions can be released using imidazole or ethylenediaminetetraacetic acid (EDTA), allowing for reversible interactions with proteins .

Technical Details

The binding kinetics can be analyzed using surface plasmon resonance techniques, where the interaction between tris-NTA-coated surfaces and histidine-tagged proteins is monitored in real-time. This method provides insights into binding affinities and kinetics, essential for optimizing experimental conditions in protein purification .

Mechanism of Action

Process

The mechanism by which tris-NTA operates involves:

  1. Metal Ion Activation: Upon activation with nickel(II), tris-NTA forms a complex that can effectively bind to histidine residues on target proteins.
  2. Protein Capture: The high affinity of tris-NTA allows for efficient capture and immobilization of histidine-tagged proteins on various surfaces.
  3. Regeneration: The bound proteins can be released through competitive elution methods, maintaining the integrity of both the protein and the surface used .

Data

The binding process is characterized by its rapid kinetics and high specificity, making it suitable for applications requiring precise control over protein interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water; solubility may vary depending on pH.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels.
  • Reactivity: Reacts readily with metal ions under physiological conditions.

Relevant data indicates that tris-NTA maintains its structural integrity during various biochemical applications, ensuring consistent performance in protein interactions .

Applications

Tris-nitrilotriacetic acid has numerous scientific applications including:

  • Protein Purification: Utilized extensively in affinity chromatography to purify histidine-tagged proteins from complex mixtures.
  • Biosensors: Employed in biosensor technologies for detecting specific proteins through non-covalent interactions.
  • Surface Coating: Used to modify surfaces in microarrays or other platforms where protein immobilization is required .
Introduction to Multivalent Chelator Systems in Protein Manipulation

Evolution from Monovalent to Multivalent Nitrilotriacetic Acid Architectures

Monovalent NTA, a tetradentate chelator, coordinates transition metal ions (Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) via three oxygen and one nitrogen atom. The remaining two coordination sites bind histidine imidazole rings within His-tags. Despite its utility in immobilized metal affinity chromatography (IMAC), this architecture faces inherent limitations:

  • Low Binding Affinity: Equilibrium dissociation constants (KD) range from 10–5 to 10–6 M, necessitating high tag density or low stringency conditions [10] [6].
  • Limited Stability: Complexes dissociate readily under physiological conditions, hindering long-term studies [5].
  • Reduced Sensitivity: Inadequate for applications requiring high signal-to-noise ratios (e.g., single-molecule imaging) [7].

Multivalency emerged as a strategic solution. By grafting multiple NTA groups onto scaffolds (e.g., cyclic hydrocarbons, polymers), chelators engage multiple histidine residues simultaneously, dramatically enhancing avidity. Tris-NTA exemplifies this principle:

  • Scaffold Design: A tripodal scaffold (e.g., tris(aminoethyl)amine) spatially arranges three NTA groups to match the geometry of hexahistidine tags [1] [4].
  • Affinity Amplification: Each NTA group contributes metal coordination, creating a hexadentate complex with His-tags. This reduces KD to 0.1–10 nM—comparable to antibody-antigen interactions [3] [10].
  • Stoichiometric Binding: One Tris-NTA molecule binds one His-tag, ensuring predictable 1:1 conjugates [6].

Table 1: Evolution of NTA-Based Chelators

Chelator TypeStructureKD for His₆-TagKey Limitations
Monovalent NTASingle NTA group10–100 µMLow affinity, rapid dissociation
Di-NTATwo NTA groups~270 nMModerate affinity, steric constraints
Tris-NTAThree NTA groups0.1–10 nMNone significant
Tetra-NTAFour NTA groups~40 nMSynthetic complexity, minimal gain

Data synthesized from [1] [10] [6].

Fundamental Principles of His-Tag Recognition by Tris-NTA

Tris-NTA recognition of His-tags operates via coordinated metal-chelate interactions, governed by three principles:

Coordination Chemistry

  • Tris-NTA is pre-loaded with Ni²⁺ or Co²⁺ ions, occupying three NTA groups (12 coordination sites).
  • Upon encountering a His-tag, two unoccupied coordination sites per metal ion engage histidine imidazole side chains.
  • A single Tris-NTA molecule forms up to six coordinative bonds with a hexahistidine tag, creating a stable hexadentate complex [4] [5].

Binding Thermodynamics

  • Enthalpy-Driven Interaction: Coordinate bond formation releases significant heat (ΔH < 0), overriding entropic penalties from reduced flexibility [1].
  • Salt Sensitivity: Affinity decreases at high ionic strength (>500 mM NaCl) due to electrostatic screening of metal-histidine interactions [5].
  • Reversibility: Complexes dissociate upon addition of imidazole or ethylenediaminetetraacetic acid (EDTA), which compete for metal coordination sites [3] [6].

Structural Determinants of Specificity

  • Tag Length: Hexahistidine (His₆) tags bind Tris-NTA with KD ≈ 1–5 nM. Decahistidine (His₁₀) tags exhibit even higher affinity (KD ≈ 0.1–1 nM) but may allow partial dye quenching at intermediate concentrations [8] [10].
  • Tag Position: C-terminal His-tags often show stronger binding than N-terminal tags due to reduced steric hindrance [4].
  • Metal Ion Dependence:
  • Ni²⁺: Highest affinity (KD ≈ 1–2 nM) but prone to oxidation.
  • Co²⁺: More stable under reducing conditions; marginally lower affinity (KD ≈ 3–5 nM) [4] [5].

Table 2: Factors Influencing Tris-NTA/His-Tag Binding Affinity

FactorEffect on KDMechanism
His₆ vs. His₁₀ tag2–5x lower for His₁₀Increased histidine availability
Ni²⁺ vs. Co²⁺ loading2–3x lower with Ni²⁺Optimal coordination geometry
pH < 6.0Increased KDHistidine protonation reduces coordination
[Imidazole] > 10 mMIncreased KDCompetitive metal binding
Temperature (4°C–37°C)Negligible effectEntropy-enthalpy compensation

Data derived from [4] [5] [8].

Scope of Applications in Contemporary Protein Science

Tris-NTA’s combination of high affinity, reversibility, and minimal steric bulk enables transformative applications:

Protein Detection and Purification

  • Western Blotting: Tris-NTA conjugated to fluorophores (e.g., Alexa Fluor 647) or enzymes (e.g., horseradish peroxidase) detects His-tagged proteins with sensitivity surpassing antibodies. Signal-to-noise ratios improve 10-fold due to negligible non-specific binding [3] [6].
  • Affinity Chromatography: Tris-NTA-functionalized resins purify low-abundance His-tagged proteins under native conditions. Elution requires only 50–100 mM imidazole versus 250–500 mM for monovalent NTA, preserving protein function [6] [10].
  • Protein Arrays: Microcontact-printed Tris-NTA patterns immobilize His-tagged proteins on biosensor surfaces with controlled orientation and density, enabling high-throughput interaction screens [4] [9].

Live-Cell Imaging and Dynamics

  • Super-Resolution Microscopy: Tris-NTA conjugated to photostable dyes (e.g., ATTO 655) labels His-tagged proteins in living cells via microfluidic delivery ("cell squeezing"). Achieves ≤5 nm localization precision—unattainable with bulky fluorescent proteins [7].
  • Real-Time Trafficking: Subnanomolar Tris-NTA dye concentrations permit single-molecule tracking of His-tagged receptors without perturbing endocytosis or diffusion [7].
  • Multiplexed Labeling: Combines with SNAP-tag or CLIP-tag systems for simultaneous visualization of multiple targets [7].

Biosensing and Biophysical Analysis

  • MicroScale Thermophoresis (MST): His-tagged proteins labeled with RED-Tris-NTA (e.g., MO-L018) quantitatively analyze ligand binding in cell lysates without purification. KD measurements remain accurate even in complex matrices [5] [8].
  • Surface Plasmon Resonance (SPR): Tris-NTA sensor chips capture His-tagged analytes with near-native orientation, improving kinetic accuracy for protein-protein interaction studies [10] [4].
  • Differential Scanning Fluorimetry (DSF): Tris-NTA-coupled environment-sensitive dyes monitor protein unfolding in His-tag-specific thermal shift assays, eliminating buffer interference [2].

Protein Immobilization and Nanotechnology

  • Electron Microscopy Grids: Tris-NTA-gold nanoparticles localize His-tagged proteins for cryo-EM studies, achieving sub-nanometer precision [9].
  • Artificial Metalloenzymes: Oriented immobilization of His-tagged enzymes on Tris-NTA-functionalized polymers enhances catalytic activity in flow reactors [4] [9].
  • iBodies: Synthetic polymer conjugates (e.g., poly-HPMA) accessorized with Tris-NTA, biotin, and fluorophores serve as antibody mimetics for ELISA and flow cytometry [4].

Properties

Product Name

Tris-NTA

IUPAC Name

(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid

Molecular Formula

C43H68N8O22

Molecular Weight

1049.0 g/mol

InChI

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1

InChI Key

SRHQOOQNBLZULK-DTXPUJKBSA-N

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

Isomeric SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN

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